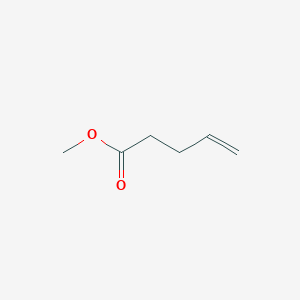
十七酸乙酯
描述
Ethyl heptadecanoate, while not the primary focus of the studies provided, is mentioned in the context of olfactory detection in binary mixtures with ethyl propanoate . This compound is an ester, which is a type of chemical compound derived from an acid (organic or inorganic) in which at least one –OH (hydroxyl) group is replaced by an –O– (alkoxy) group. Esters are commonly found in natural fats and oils, and they are known for their distinctive odors, which makes them important in the flavor and fragrance industries.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of ethyl heptadecanoate consists of a long hydrocarbon chain with seventeen carbon atoms, making it a fatty acid ester. The ester functional group is responsible for the compound's characteristic properties, such as its odor. The structure of esters like ethyl heptadecanoate influences their behavior in mixtures and their interaction with other molecules, as seen in the study of mixed monolayers with tetradecanoic acid .
Chemical Reactions Analysis
Ethyl heptadecanoate may undergo various chemical reactions typical of esters. These can include hydrolysis back into the parent alcohol and acid, reactions with amines to form amides, and reduction to form alcohols. The provided papers do not detail specific reactions involving ethyl heptadecanoate, but the general behavior of esters in chemical reactions is well-established in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl heptadecanoate are not explicitly detailed in the provided papers. However, as an ester, ethyl heptadecanoate would exhibit properties such as a relatively low boiling point compared to the corresponding acid, limited solubility in water due to the hydrophobic hydrocarbon chain, and a tendency to form azeotropes with other compounds, as indicated by the study of mixed monolayers . The odor detection study implies that ethyl heptadecanoate has a detectable odor, which is a common characteristic of volatile esters.
Relevant Case Studies
The papers provided do not include case studies directly related to ethyl heptadecanoate. However, the study on odor detection provides insight into how the compound behaves in mixtures regarding its detectability by the human olfactory system. The study on mixed monolayers offers a case where the physical interactions between ethyl heptadecanoate and another compound, tetradecanoic acid, are examined, providing information on the compound's behavior at interfaces.
科学研究应用
1. 放射化学合成
十七酸乙酯参与了放射性化学品的合成,例如 17-I-123-十七酸,它从 17-Br-十七酸中无载体制备。该化合物在无菌人血清白蛋白溶液中临床上使用,显示了其在医学影像和诊断中的应用 (Mertens 等,1984)。
2. 界面膜研究
十七酸乙酯已在界面单层背景下进行研究。有人提出,十七酸乙酯难以排列其极性头部基团,这对于理解界面膜的结构和性质至关重要 (Motomura,1980)。
3. 共沸转化
研究已经考察了十七酸乙酯和十四酸的混合单层的表面压力。这些研究有助于理解单层中不同分子组分之间的相变和相互作用 (Motomura 等,1979)。
4. 生物柴油生产中的质量控制
十七酸乙酯用于开发生物柴油生产中质量控制的方法,特别是在测定生物柴油中的总酯和甘油含量方面。这展示了其在确保生物燃料质量中的作用 (Prados 等,2012)。
5. 尿液生物标志物分析
十七酸乙酯已用作气相色谱法中测定尿液中特定生物标志物(例如马尿酸和间甲基马尿酸)的内标。该应用对于生物监测和暴露评估至关重要 (Buchet 和 Lauwerys,1973)。
6. 酒精消耗的标志物
研究已将十七酸乙酯用作血浆中脂肪酸乙酯(FAEE)分析中的内标,脂肪酸乙酯是酒精消耗的标志物。该应用在临床研究和法医毒理学中都很重要 (Kulig 等,2006)。
作用机制
Target of Action
Ethyl heptadecanoate, also known as heptadecanoic acid ethyl ester, is a carboxylic ester derived from a fatty acid It’s known that esters like ethyl heptadecanoate can interact with various enzymes and proteins in the body, potentially influencing metabolic processes .
Mode of Action
It’s known that wax ester synthases (WSs) can synthesize wax esters from alcohols and fatty acyl coenzyme A thioesters . Ethyl heptadecanoate, being an ester, might be involved in similar biochemical reactions. More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, they can be hydrolyzed by esterases or lipases to produce alcohols and acids, which can then enter various metabolic pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl heptadecanoate are not well-studied. As a fatty acid ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. It might be metabolized by esterases or lipases, and the resulting metabolites could be further metabolized or excreted . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of ethyl heptadecanoate’s action are not well-documented. As a fatty acid ester, it might influence lipid metabolism and other cellular processes. More research is needed to describe the specific molecular and cellular effects of ethyl heptadecanoate’s action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl heptadecanoate. For instance, temperature, pH, and the presence of other substances can affect the stability of esters and their rate of hydrolysis . Additionally, the biological environment within the body, such as the presence of specific enzymes and proteins, can influence the compound’s action and efficacy .
属性
IUPAC Name |
ethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMUFRWYNVISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161232 | |
| Record name | Ethyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl heptadecanoate | |
CAS RN |
14010-23-2 | |
| Record name | Ethyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014010232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl heptadecanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethyl Heptadecanoate and where is it found?
A1: Ethyl Heptadecanoate is a fatty acid ester. While not extensively studied on its own, it has been identified as a constituent in various natural extracts. For example, it was found in the chloroform extract of Albertisia papuana Becc. root [] and in crude spirits, potentially contributing to aroma [].
Q2: Has Ethyl Heptadecanoate shown any potential biological activity?
A2: While Ethyl Heptadecanoate itself has not been extensively studied for its biological activity, a related compound, 2[4'-hydroxyphenyl]-ethyl heptadecanoate, isolated from Buddleja cordata subsp. cordata, displayed moderate antimycobacterial activity against Mycobacterium tuberculosis []. This suggests that further investigation into the biological activities of Ethyl Heptadecanoate and its derivatives could be warranted.
Q3: How is Ethyl Heptadecanoate analyzed in complex mixtures?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify Ethyl Heptadecanoate within complex mixtures [, , , ]. This method relies on the compound's volatility and generates characteristic fragmentation patterns for identification.
Q4: Are there any known examples of Ethyl Heptadecanoate's involvement in chemical interactions?
A4: Research indicates that Ethyl Heptadecanoate, when part of a mixed monolayer with tetradecanoic acid, exhibits a phenomenon known as "positive azeotropy." This means the transition pressure from an expanded to a condensed state for both compounds decreases when they are mixed, suggesting a weaker interaction between dissimilar molecules compared to interactions between identical molecules []. This finding highlights the importance of molecular interactions in surface chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)











